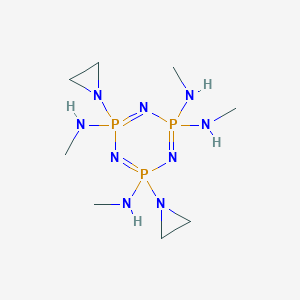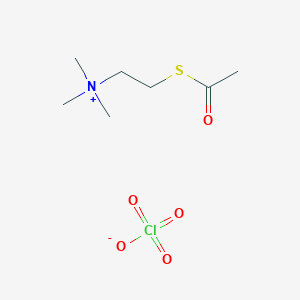
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin, also known as DATT, is a novel compound that has gained attention in scientific research due to its potential as a photoaffinity label and as a tool for studying biological systems. DATT is a highly reactive compound that is capable of selectively crosslinking with proteins and nucleic acids upon exposure to UV light. This property makes it a valuable tool for studying protein-protein interactions and protein-DNA interactions, as well as for identifying novel drug targets.
Mecanismo De Acción
The mechanism of action of 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin involves the formation of a covalent bond between the compound and a target molecule upon exposure to UV light. The resulting crosslinking can be used to identify the binding site of the target molecule and to study its function.
Efectos Bioquímicos Y Fisiológicos
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been shown to have a variety of biochemical and physiological effects, including the ability to selectively crosslink with proteins and nucleic acids, the ability to inhibit enzymatic activity, and the ability to induce apoptosis in cancer cells. These effects make 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin a valuable tool for studying biological systems and for identifying potential drug targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin in lab experiments is its high selectivity for crosslinking with target molecules. This selectivity allows for the identification of specific binding sites and the study of protein-protein and protein-DNA interactions. However, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin also has limitations, including its high reactivity, which can lead to non-specific crosslinking, and its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are many potential future directions for research involving 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin, including the development of new photoaffinity labeling techniques, the identification of novel drug targets, and the study of protein-protein and protein-DNA interactions in complex biological systems. Other potential future directions include the development of new synthetic methods for 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin and the study of its potential use in clinical applications.
Métodos De Síntesis
The synthesis of 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin involves the reaction of 1,3-diaminopropane with phosphorus trichloride and triethylamine, followed by the addition of aziridine and ammonia. The resulting product is a white crystalline powder that is highly soluble in water and has a molecular weight of 402.1 g/mol.
Aplicaciones Científicas De Investigación
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used in a variety of scientific research applications, including proteomics, genomics, and drug discovery. In proteomics, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to identify protein-protein interactions and to map protein binding sites in complex biological systems. In genomics, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to study DNA-protein interactions and to identify novel transcription factors. In drug discovery, 1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin has been used to identify potential drug targets and to screen for compounds that may have therapeutic value.
Propiedades
Número CAS |
101395-77-1 |
|---|---|
Nombre del producto |
1,3-Diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin |
Fórmula molecular |
C8H24N9P3 |
Peso molecular |
339.26 g/mol |
Nombre IUPAC |
4,6-bis(aziridin-1-yl)-2-N,2-N',4-N,6-N-tetramethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2,4,6-tetramine |
InChI |
InChI=1S/C8H24N9P3/c1-9-18(10-2)13-19(11-3,16-5-6-16)15-20(12-4,14-18)17-7-8-17/h9-12H,5-8H2,1-4H3 |
Clave InChI |
AWFLVMILNQNDCC-UHFFFAOYSA-N |
SMILES |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |
SMILES canónico |
CNP1(=NP(=NP(=N1)(NC)N2CC2)(NC)N3CC3)NC |
Sinónimos |
1,3-AZP 1,3-diaziridino-2,4,6-triaza-1,3,5,5-tetraaminomethyl-1,3,5-triphosphorin N(3)P(3)Az(2)(NHMe)4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)
